molecular formula C13H14BrN3O B2413670 3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide CAS No. 1934004-31-5

3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide

Cat. No.: B2413670
CAS No.: 1934004-31-5
M. Wt: 308.179
InChI Key: PULWSWNLAIFZHN-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is a chemical compound characterized by its bromine atom, cyanocyclohexyl group, and carboxamide functional group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be replaced by other functional groups through oxidation reactions.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in different derivatives.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions can be carried out using hydrogen gas or metal hydrides.

  • Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed:

  • Oxidation can yield products such as 3-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxylic acid.

  • Reduction can produce 3-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxylate.

  • Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The specific pathways and targets vary depending on the application and the biological system .

Comparison with Similar Compounds

  • 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide

  • 3-Bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide

Uniqueness: 3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is unique due to its specific position of the bromine atom and the cyanocyclohexyl group on the pyridine ring

Properties

IUPAC Name

3-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-10-5-4-8-16-11(10)12(18)17-13(9-15)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULWSWNLAIFZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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